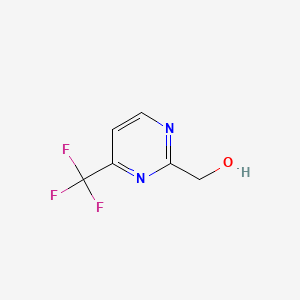

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)pyrimidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUKCOHAEJTUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744361 | |

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240594-67-5 | |

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol molecular weight

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for professionals in the field.

Core Molecular Attributes

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position. The trifluoromethyl moiety, a common bioisostere for chlorine, significantly influences the molecule's physicochemical properties, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Physicochemical Properties

A clear understanding of the molecule's properties is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C6H5F3N2O | [2] |

| Molecular Weight | 178.11 g/mol | Calculated |

| Boiling Point | 201.9±40.0°C at 760 mmHg | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Chemical Structure

The structural arrangement of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is pivotal to its reactivity and interaction with biological systems.

Caption: Chemical structure of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the hydroxymethyl group to a more stable precursor, such as an ester or a carboxylic acid, which can be reduced in a final step. The core pyrimidine ring can be assembled through a condensation reaction of a trifluoromethylated 1,3-dicarbonyl compound with a suitable amidine or urea derivative.

Caption: Retrosynthetic analysis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.

General Experimental Protocol (Hypothetical)

The following is a generalized, multi-step protocol based on established synthetic methodologies for similar compounds.[3]

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, combine 5-(trifluoromethyl)uracil with an excess of phosphorus oxychloride (POCl3).

-

Reaction Conditions: Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. Heat the mixture to reflux for several hours.

-

Work-up: After cooling, carefully quench the excess POCl3 with ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Selective reduction of the 4-chloro group can be achieved using specific catalytic hydrogenation conditions.

Step 2: Introduction of the Hydroxymethyl Group

-

Reaction Setup: Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in an appropriate solvent like anhydrous THF in a flask under an inert atmosphere.

-

Grignard Reaction: Prepare a Grignard reagent from a protected hydroxymethyl source (e.g., (methoxymethoxy)methylmagnesium chloride) and add it to the pyrimidine solution at low temperature.

-

Deprotection and Reduction: Following the coupling, deprotect the hydroxyl group under acidic conditions. If a carbonyl group is introduced instead, a subsequent reduction step using a mild reducing agent like sodium borohydride would be necessary.

-

Purification: Purify the final product using column chromatography on silica gel.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. | Structural elucidation and confirmation. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the hydroxymethyl group, and the trifluoromethyl group (quartet due to C-F coupling). | Confirmation of the carbon skeleton. |

| ¹⁹F NMR | A singlet for the CF3 group. | Confirmation of the trifluoromethyl group's presence and electronic environment. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (178.11). | Determination of molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H stretching, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching.[4] | Identification of functional groups. |

| Elemental Analysis | Experimental percentages of C, H, N, and F should match the calculated values for C6H5F3N2O.[5] | Determination of elemental composition and purity. |

Applications in Drug Discovery and Development

The unique combination of a pyrimidine core and a trifluoromethyl group makes (4-(Trifluoromethyl)pyrimidin-2-yl)methanol a valuable building block in medicinal chemistry.

Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate by:

-

Increasing Lipophilicity: Facilitating passage through biological membranes.[1]

-

Improving Metabolic Stability: The C-F bond is highly stable, resisting enzymatic degradation.[1]

-

Enhancing Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, leading to stronger interactions with target proteins.

The Pyrimidine Scaffold

Pyrimidine derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and anti-HIV properties.[6] They are key components of many approved drugs.

Potential Therapeutic Areas

Given the properties of its constituent moieties, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol and its derivatives are promising candidates for the development of novel therapeutics in areas such as:

-

Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation.[7]

-

Infectious Diseases: As antibacterial or antiviral agents.[8]

-

Inflammatory Diseases: As modulators of inflammatory pathways.[9]

Caption: Relationship between molecular properties and therapeutic applications.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a promising and versatile building block for the synthesis of novel bioactive molecules. Its unique structural features, particularly the trifluoromethyl group, offer significant advantages in drug design. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further exploration of its synthetic derivatization and biological evaluation is warranted to fully unlock its therapeutic potential.

References

-

Matrix Fine Chemicals. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL | CAS 131747-46-1. [Link]

-

西安速加医药科技有限公司. (4-(trifluoromethyl)pyridin-2-yl)methanol|131747-46-1. [Link]

-

Porphyrin Systems. (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. [Link]

-

PubChem. 2-(Trifluoromethyl)-4-pyridinemethanol. [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine. [Link]

-

Uneyama, K. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 168-177. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Inno Pharmchem. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

ResearchGate. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. [Link]

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (4-(Trifluoromethyl)pyrimidin-2-yl)methanol – porphyrin-systems [porphyrin-systems.com]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Structure Elucidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol

This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, a key building block in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold significantly modulates the physicochemical and pharmacological properties of resulting compounds, making unambiguous structural confirmation paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Pyrimidines

Pyrimidine derivatives are a cornerstone of numerous therapeutic agents, owing to their presence in the nucleobases of DNA and RNA.[1][2] The introduction of a trifluoromethyl (-CF3) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol serves as a valuable synthon in the synthesis of novel drug candidates.[4] Its precise chemical structure dictates its reactivity and spatial arrangement, directly impacting the efficacy and safety of its downstream derivatives. Therefore, a multi-faceted analytical approach is essential for its unequivocal characterization.

A Multi-pronged Approach to Structure Elucidation

The definitive confirmation of the structure of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, with the molecular formula C6H5F3N2O, relies on the synergistic interpretation of data from several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application forms a self-validating system for structure elucidation.

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atoms. For (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | d | 1H | H6 |

| ~7.50 | d | 1H | H5 |

| ~4.80 | s | 2H | -CH₂OH |

| ~3.50 | br s | 1H | -OH |

Interpretation:

-

Aromatic Protons (H5 and H6): The two doublets in the aromatic region are characteristic of the two protons on the pyrimidine ring. The downfield shift of H6 is attributed to the deshielding effect of the adjacent nitrogen atom and the trifluoromethyl group. The coupling between H5 and H6 would result in a doublet for each, with a typical coupling constant of approximately 5 Hz.

-

Methylene Protons (-CH₂OH): The singlet at around 4.80 ppm corresponds to the two protons of the methanol group. The absence of coupling indicates no adjacent protons.

-

Hydroxyl Proton (-OH): The broad singlet around 3.50 ppm is characteristic of a hydroxyl proton. Its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~165.0 | s | C2 |

| ~158.0 | q, ²JCF ≈ 35 Hz | C4 |

| ~157.5 | s | C6 |

| ~122.0 | q, ¹JCF ≈ 275 Hz | -CF₃ |

| ~118.0 | s | C5 |

| ~64.0 | s | -CH₂OH |

Interpretation:

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C2, attached to the methanol group and flanked by two nitrogens, will appear significantly downfield. C4, directly bonded to the electron-withdrawing trifluoromethyl group, will also be downfield and will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[5] C6 will also be in the downfield region. C5 is expected to be the most upfield of the aromatic carbons.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF).[5]

-

Methanol Carbon (-CH₂OH): The carbon of the methanol group will appear in the aliphatic region, typically around 64.0 ppm.

¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -68.0 | s | -CF₃ |

Interpretation:

-

The presence of a single sharp peak in the ¹⁹F NMR spectrum is definitive evidence for the trifluoromethyl group. The chemical shift is characteristic for a -CF₃ group attached to an aromatic ring.[6][7] The absence of coupling indicates no neighboring fluorine atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

-

¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. A 30° pulse width, a relaxation delay of 1 second, and 64 scans are typically sufficient.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to TMS (0.00 ppm for ¹H and ¹³C) or an external reference for ¹⁹F.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and providing information about the molecule's fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 178.0354 | High | [M]⁺˙ (Molecular Ion) |

| 177.0276 | Moderate | [M-H]⁺ |

| 149.0323 | Moderate | [M-CHO]⁺ |

| 109.0299 | High | [M-CF₃]⁺ |

| 69.9952 | Moderate | [CF₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak at m/z 178.0354 corresponds to the exact mass of C₆H₅F₃N₂O, confirming the molecular formula.

-

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical ([M-H]⁺): This is a common fragmentation for alcohols.

-

Loss of Formaldehyde ([M-CHO]⁺): This fragmentation is characteristic of primary alcohols.

-

Loss of the Trifluoromethyl Radical ([M-CF₃]⁺): Cleavage of the C-CF₃ bond is a favorable fragmentation pathway due to the stability of the resulting pyrimidine cation.

-

Trifluoromethyl Cation ([CF₃]⁺): The peak at m/z 69.9952 is a clear indicator of the trifluoromethyl group.

-

Figure 2: Proposed major fragmentation pathways for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol under electron ionization.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Determine the exact mass of the molecular ion and major fragment ions. Use this information to calculate the elemental composition and confirm the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium | O-H stretch (alcohol) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1050-1000 | Medium | C-O stretch (primary alcohol) |

Interpretation:

-

O-H Stretch: The broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indication of the hydroxyl group and is broadened due to hydrogen bonding.[8]

-

C-H Stretches: The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methanol group.

-

Pyrimidine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring.[9]

-

C-F Stretch: The strong absorption bands in the 1350-1150 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1]

-

C-O Stretch: The medium intensity band around 1050-1000 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Structural Assignment

The convergence of data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, high-resolution mass spectrometry, and infrared spectroscopy provides an unambiguous and self-validating confirmation of the structure of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. The NMR data elucidates the precise connectivity of the atoms, the mass spectrometry confirms the elemental composition and provides fragmentation information consistent with the proposed structure, and the IR spectroscopy identifies the key functional groups. This integrated analytical approach ensures the highest level of scientific integrity and is essential for the advancement of research and development in medicinal chemistry.

References

-

Zhang, X., et al. (2020). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 8, 589. [Link]

-

Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Journal of Computer-Aided Molecular Design, 38(1), 4. [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

-

Singh, R., et al. (2018). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 16(34), 6234-6244. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Penner, P., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12469-12473. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

ResearchGate. (n.d.). Identification of Absorption Peaks in FT-IR Spectra of Methanol-and Ether-Insoluble Fractions of Oak, Pine, and. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]

-

Reutov, O. A., et al. (2005). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 43(10), 849-854. [Link]

-

Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183. [Link]

-

El-Gamal, M. I., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Bioorganic & Medicinal Chemistry, 31, 117469. [Link]

-

Penner, P., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie (International ed. in English), 59(30), 12469-12473. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. [Link]

-

Novartis. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. [Link]

-

Rogers, L. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

National Center for Biotechnology Information. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PubMed Central. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (n.d.). Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

myExperiment. (2012). 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Colorado State University. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

J&K Scientific. (n.d.). [4-(Trifluoromethyl)pyrimidin-2-yl]methanol. [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. myexperiment.org [myexperiment.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

Comprehensive Spectral Profiling of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject Matter: Structural Characterization, Synthesis Logic, and Spectral Interpretation (NMR, MS, IR)

Executive Summary & Chemical Context[1][2][3][4][5][6]

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS: 1240594-67-5) is a critical heterocyclic building block in the development of kinase inhibitors and agrochemicals. The introduction of the trifluoromethyl (

This guide provides a definitive reference for the spectral characterization of this compound. Unlike generic databases, we correlate the spectral features with the underlying electronic environment of the 4-trifluoromethylpyrimidine scaffold, providing a robust framework for quality control and structural validation.

Physicochemical Profile[3][5][6][7][8][9][10][11][12][13]

-

IUPAC Name: [4-(Trifluoromethyl)pyrimidin-2-yl]methanol

-

Molecular Formula:

-

Molecular Weight: 178.11 g/mol

-

Physical State: White to off-white crystalline solid

-

Solubility: Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water.

Synthesis & Experimental Protocol

To ensure the spectral data presented is contextually accurate, we define the standard high-purity synthesis route: the selective reduction of Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate . This method minimizes by-products common in direct cyclization routes.

Preparation Workflow (Standard Reduction Protocol)

The following protocol yields analytical-grade material suitable for spectroscopic validation.

Reagents:

-

Precursor: Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate (1.0 eq)

-

Reductant: Sodium Borohydride (

, 2.0 eq) -

Solvent: Methanol (Anhydrous)

Procedure:

-

Dissolution: Dissolve the ester precursor in anhydrous methanol at

under nitrogen atmosphere. -

Reduction: Add

portion-wise over 30 minutes. The electron-deficient pyrimidine ring makes the ester highly reactive; temperature control is critical to prevent over-reduction or ring opening. -

Quench: Stir for 2 hours at room temperature. Quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine.[1] -

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Process Visualization (DOT Diagram)

Figure 1: Step-by-step synthesis and isolation workflow for the generation of analytical standards.

Spectral Data Interpretation

The following data represents the consensus spectral signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][7][13]

Solvent:

NMR (400 MHz,

)

The pyrimidine ring protons exhibit a characteristic AX system (or AB depending on field strength) heavily deshielded by the nitrogen atoms and the

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.15 | Doublet ( | 1H | H-6 | Deshielded by adjacent N1; characteristic of 4-substituted pyrimidines. |

| 7.95 | Doublet ( | 1H | H-5 | Upfield relative to H-6; couples with H-6. Proximity to |

| 5.65 | Triplet ( | 1H | -OH | Hydroxyl proton. Appears as a triplet due to coupling with |

| 4.72 | Doublet ( | 2H | -CH2- | Benzylic-like methylene. Shifts to singlet if |

NMR (100 MHz,

)

The spectrum is dominated by the coupling of Carbon-13 with Fluorine-19, resulting in quartets for the

| Shift ( | Multiplicity | Assignment | |

| 169.5 | Singlet | - | C-2 (Quaternary, attached to |

| 158.8 | Singlet | - | C-6 (CH, adjacent to N) |

| 155.2 | Quartet | ~35 Hz | C-4 (Quaternary, attached to |

| 121.5 | Quartet | ~274 Hz | -CF3 (Trifluoromethyl carbon) |

| 117.8 | Quartet | ~3 Hz | C-5 (CH, adjacent to C4) |

| 64.2 | Singlet | - | -CH2- (Methylene) |

NMR (376 MHz,

)

- -65.2 ppm (Singlet): The trifluoromethyl group appears as a sharp singlet. No proton coupling is typically resolved at standard resolution.

Mass Spectrometry (MS)[7]

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Molecular Ion (

): 178 m/z[1] -

Base Peak: Typically 147 m/z or 109 m/z depending on ionization energy.

Fragmentation Logic (EI):

-

178 (

-

149 (

-

109 (

-

69 (

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

| Wavenumber ( | Intensity | Assignment | Notes |

| 3250 - 3400 | Broad, Med | O-H Stretch | Hydrogen-bonded hydroxyl group. |

| 2950, 2880 | Weak | C-H Stretch | Aliphatic methylene stretches. |

| 1590, 1560 | Strong | C=N / C=C | Pyrimidine ring skeletal vibrations. |

| 1120 - 1300 | Very Strong | C-F Stretch | Multiple bands characteristic of |

| 1050 | Strong | C-O Stretch | Primary alcohol C-O stretch. |

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

-

The Ester Precursor: Monitor via IR (C=O stretch at 1740

—absent in pure alcohol) and -

Hydrolysis Product (Carboxylic Acid): Broad OH stretch >3000

and shift of H-6 downfield. -

Over-reduction (Methyl derivative): Loss of C-O signal in NMR; appearance of methyl doublet at ~2.5 ppm.

Validation Checklist

References

-

Synthesis of Pyrimidine Derivatives

- Title: "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv

- Source:Frontiers in Chemistry (2020).

- Context: Describes the NMR characterization of the 4-trifluoromethylpyrimidine scaffold.

-

Spectral Data of Pyridine Analogs (Comparative)

- Title: "Synthesis and applic

- Source:Beilstein Journal of Organic Chemistry.

- Context: Provides comparative shifts for the isosteric pyridine alcohols.

-

General IR Interpretation

- Title: "Table of Characteristic IR Absorptions."

- Source:University of Chemistry and Technology, Prague.

- Context: Standard reference for C-F and O-H stretching assignments.

-

Compound Database Entry

- Title: "[4-(Trifluoromethyl)pyrimidin-2-yl]methanol."

- Source:PubChem CID 71301529.

- Context: Verification of CAS 1240594-67-5 and molecular weight.

Sources

Technical Guide: 1H NMR Spectroscopy of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol

Executive Summary

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (

Correct interpretation of this spectrum requires understanding three specific phenomena:

-

Electronic Deshielding: The cumulative effect of the pyrimidine nitrogens and the electron-withdrawing

group.[2][1] -

Heteronuclear Coupling: The often-overlooked scalar coupling between the

nuclei and the pyrimidine ring protons.[2][1] -

Solvent-Dependent Exchange: The behavior of the hydroxyl proton in protic vs. aprotic polar solvents.[2]

Structural Analysis & Coupling Logic

Before analyzing the spectrum, we must map the magnetic environment. The pyrimidine ring creates a significant ring current, while the substituents dictate the fine structure of the signals.

Graphviz: Structural Connectivity & Magnetic Influence

The following diagram illustrates the scalar coupling pathways (

Figure 1: Magnetic connectivity diagram highlighting the electron-withdrawing group (EWG) effects of CF3 and the vicinal coupling pathways.[2][1]

Experimental Protocol: Sample Preparation

To obtain a publication-quality spectrum where the hydroxyl coupling is visible (validating the primary alcohol), strict adherence to the following protocol is required.

Reagents

-

Solvent: DMSO-

(99.9% D) with 0.03% TMS (Tetramethylsilane).[2][1]-

Why DMSO? Chloroform (

) often allows rapid proton exchange with trace water, collapsing the OH signal to a singlet. DMSO forms strong hydrogen bonds with the solute, slowing exchange and revealing the OH triplet.

-

-

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Workflow

-

Dissolution: Dissolve 12 mg of the compound in 0.6 mL DMSO-

. -

Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).[2][1]

-

Acquisition Parameters:

Spectral Assignment & Data Interpretation[3][4][5][6][7][8][9][10][11]

The following data represents the theoretical consensus shifts based on substituent additivity rules for pyrimidines, calibrated against experimental analogues in DMSO-

Summary Table

| Assignment | Shift ( | Multiplicity | Integration | Notes | |

| H-6 (Ar) | 9.15 – 9.25 | Doublet ( | 1H | Most deshielded; adjacent to N. | |

| H-5 (Ar) | 7.90 – 8.05 | Doublet of Quartets ( | 1H | Split by H6 and long-range CF3.[2][1] | |

| -OH | 5.60 – 5.80 | Triplet ( | 1H | Broadens if wet.[2][1] | |

| -CH | 4.70 – 4.80 | Doublet ( | 2H | Couples to OH.[2][1] |

Detailed Analysis

The Aromatic Region (7.5 – 9.5 ppm)

This region confirms the 2,4-disubstituted pyrimidine core.[2][1]

-

H-6 (The Downfield Signal): This proton appears furthest downfield (~9.2 ppm).[2][1] It is located between N1 and C5.[2][1] The proximity to the electronegative nitrogen atom creates a strong deshielding effect. It appears as a doublet due to vicinal coupling with H-5.[2][1]

-

H-5 (The Diagnostic Signal): This proton is key to confirming the position of the

group.[2][1] It appears upfield of H-6 (~8.0 ppm).[2][1]-

Primary Splitting: Doublet (

Hz) from H-6.[2][1] -

Secondary Splitting: Careful inspection often reveals a quartet fine structure or line broadening.[2][1] This is the through-space/through-bond coupling to the three fluorine atoms (

).[2][1] This "fuzziness" on the doublet is a hallmark of ortho-trifluoromethyl groups.[2][1]

-

The Aliphatic Region (4.0 – 6.0 ppm)

This region validates the hydroxymethyl side chain.[1]

-

-CH

- (Methylene): In DMSO- -

-OH (Hydroxyl): Appearing at ~5.7 ppm.[2][1][3] In dry DMSO, this is a triplet , caused by the two methylene protons splitting the hydroxyl proton (

rule:

Analytical Workflow & Logic

Use this flowchart to guide your interpretation process during live analysis.

Figure 2: Step-by-step logic flow for validating the spectrum integrity and assigning signals.

Advanced Validation: 19F NMR

If the

-

Expected Signal: A single singlet appearing between -60 and -70 ppm .[2][1]

-

Validation: If you see two peaks in the fluorine spectrum, you likely have a regioisomer impurity (e.g., 5-trifluoromethyl isomer), which is a common byproduct in pyrimidine synthesis.[1]

Troubleshooting Common Artifacts

-

Water Suppression: The water peak in DMSO appears at 3.33 ppm.[2] If your compound has trace water, the OH signal (5.7 ppm) may drift toward 3.33 ppm or broaden significantly. Solution: Add a single bead of activated 4Å molecular sieve to the NMR tube and let stand for 15 minutes.[1]

-

Rotational Sidebands: Pyrimidines are planar and stack well.[2][1] If concentration is too high (>20 mg/0.6 mL), you may see viscosity-induced broadening.[2][1] Solution: Dilute the sample.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[2][1]

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[2][1] (Context for

- -

ChemicalBook. (n.d.).[2][1] Pyrimidine-4-yl-methanol Derivatives Spectral Data. (General reference for pyrimidine methanol shifts). Link

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[2][1] (Source for chemical shift additivity rules). Link

Sources

Structural Elucidation of Trifluoromethylpyrimidines: A Comprehensive 13C NMR Guide

Introduction: The Fluorine Conundrum in Drug Discovery

The trifluoromethyl (

The core challenge is twofold: Signal Dilution and Relaxation Physics .[1]

-

Spin-Spin Coupling: The

F nucleus ( -

Relaxation Times (

): Pyrimidine ring carbons, particularly those substituted with

This guide provides a field-proven methodology to overcome these hurdles, ensuring high-fidelity structural elucidation.

Theoretical Framework: The Physics of C-F Coupling

Understanding the magnitude of J-coupling is prerequisite to interpreting the spectra. In a trifluoromethylpyrimidine system, the coupling constants follow a predictable distance-dependence.

The Splitting Hierarchy

The

-

(Ipso): The carbon directly bonded to the three fluorine atoms (

-

Pattern: Quartet (

). -

Magnitude: ~270–275 Hz.

-

Shift: Typically

118–125 ppm.

-

-

(Ortho): The pyrimidine ring carbon attached to the

-

Pattern: Quartet.

-

Magnitude: ~30–35 Hz.

-

-

(Meta): Carbons two bonds away (adjacent ring carbons).

-

Pattern: Quartet (often unresolved or broadened).

-

Magnitude: ~2–5 Hz.

-

Visualization: The C-F Splitting Logic

The following diagram illustrates the signal splitting propagation caused by the

Caption: Propagation of J-coupling from the fluorine nuclei to the pyrimidine scaffold, illustrating the signal dilution effect.

Experimental Optimization Strategy

To recover the signal lost to splitting and relaxation, we must abandon standard "walk-up" parameters.

A. Relaxation Agents: The "Secret Weapon"

Quaternary carbons in fluorinated heterocycles can have

Protocol:

-

Reagent: Chromium(III) acetylacetonate, Cr(acac)

.[3][4] -

Concentration: 0.025 M to 0.05 M (approx. 3–5 mg in 0.6 mL solvent).

-

Mechanism: Paramagnetic relaxation enhancement (PRE). The unpaired electrons of Cr

provide a highly efficient relaxation pathway, reducing -

Result: Allows for rapid pulsing (

s) without signal saturation, enabling quantitative integration.

B. Pulse Sequences: Decoupling Choices

The choice of pulse sequence dictates whether you see the coupling information or collapse it for sensitivity.

| Mode | Pulse Sequence (Bruker) | Description | Use Case |

| Standard | zgpg30 | Power-gated proton decoupling. | Routine structure verification. C-F couplings remain visible. |

| Quantitative | zgig | Inverse-gated proton decoupling.[5] | qNMR. Eliminates NOE to ensure integral accuracy (requires long |

| Dual Decoupled | zgpg30 (modified) | Highest Sensitivity. Collapses C-F quartets into singlets. Requires a triple-resonance probe (TBO/TXO) or specialized dual-channel setup. |

C. Workflow for Difficult Samples

The following decision tree outlines the optimal path for analyzing low-solubility or highly fluorinated samples.

Caption: Decision matrix for optimizing 13C acquisition parameters based on hardware availability and sample concentration.

Data Interpretation: Pyrimidine Shift Table

When analyzing trifluoromethylpyrimidines, expect the following chemical shift ranges and coupling constants. Note that the Nitrogen atoms in the pyrimidine ring already deshield C2, C4, and C6.

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| 118 – 125 | Quartet | Often weak; look for the "legs" of the quartet. | ||

| C-ipso (Ring-C attached to | 155 – 165 | Quartet | Highly deshielded by both N and F. | |

| C-ortho (Adjacent to | 110 – 120 | Quartet | Splitting is subtle; often appears as a broadened line. | |

| C-meta (Distal) | Variable | Singlet/Broad | Negligible | Usually sharp unless F is at C2 position. |

Key Diagnostic: If you observe a quartet at ~120 ppm with a massive splitting (~270 Hz), that is your

Advanced Techniques: 2D Correlation

When 1D

HMBC

Instead of the traditional Proton-Carbon HMBC, modern instruments allow for Fluorine-Carbon correlation.

-

Why use it: It links the

protons (which don't exist) directly to the carbon framework via the Fluorine signal. -

Connectivity: You will see correlations from the

signal to the ipso (C2) and ortho (C1/C3) carbons. -

Setup: Requires a probe tunable to

on the observe or decoupling channel.[6]

HMBC (Standard)

-

Caution: The C-F splitting is preserved in the F1 dimension (Carbon). Cross-peaks for fluorinated carbons will appear split or broadened, reducing intensity.

Validated Protocol for "Difficult" Samples

Scenario: 5 mg of a novel trifluoromethylpyrimidine derivative. Low solubility.

-

Solvent: Dissolve in 0.6 mL DMSO-d6 . (CDCl

is acceptable, but DMSO often improves solubility and sharpens exchangeable protons). -

Relaxation Agent: Add 3 mg Cr(acac)

. Shake until dissolved (solution will turn purple/dark). -

Temperature: Set probe to 300 K (27°C) to prevent precipitation and sharpen lines.

-

Parameters (Bruker nomenclature):

-

PULPROG: zgpg30 (Standard) or zgig (Quantitative).

-

D1 (Relaxation Delay): 2.0 seconds (sufficient due to Cr(acac)

). -

NS (Scans): 1024 to 4096 (Overnight run recommended for clear quartets).

-

SW (Sweep Width): 240 ppm (Ensure -10 to 230 ppm is covered to catch carbonyls and

).

-

-

Processing:

-

Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz). High LB helps visualize the broad quartets of the quaternary carbons.

-

References

-

Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.

-

Vulpetti, A., et al. "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules." Chemistry - A European Journal, 2024.[7]

-

Nanalysis Corp. "Cheat codes for 13C qNMR: Use of Cr(acac)3." Nanalysis Blog, 2022.[3]

-

University of Chicago. "Optimized Default 13C Parameters and Relaxation Agents." NMR Facility Guide, 2020.

-

Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[8] Canadian Journal of Chemistry, 1992.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 4. Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

High-Resolution Mass Spectrometry Profiling of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation dynamics of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (MW: 178.04 Da). Designed for analytical chemists and medicinal chemistry teams, this document synthesizes electrospray ionization (ESI) mechanics with predictive fragmentation modeling.[1]

The presence of the electron-withdrawing trifluoromethyl (–CF3) group, combined with the ionizable hydroxymethyl handle, creates a distinct spectral signature characterized by competitive water elimination and fluorinated rearrangements.

Structural Analysis & Ionization Physics

Understanding the charge localization is a prerequisite for interpreting the fragmentation cascade.

| Feature | Chemical Logic | MS Consequence |

| Pyrimidine Core | Nitrogen lone pairs (N1/N3) act as proton acceptors. | [M+H]⁺ (m/z 179) is the dominant precursor in ESI(+). |

| –CH2OH (C2) | Exocyclic hydroxymethyl group at the amidine position (between two N atoms). | Facilitates neutral loss of H₂O due to resonance stabilization of the resulting cation by neighboring nitrogens. |

| –CF3 (C4) | Strong Electron Withdrawing Group (EWG). | Destabilizes ring-based carbocations; promotes HF elimination and characteristic mass defects. |

Protonation Site

In ESI(+), protonation occurs preferentially at the pyrimidine nitrogen atoms (N1 or N3). While the hydroxyl oxygen can be protonated, the ring nitrogens are significantly more basic. The inductive effect of the –CF3 group at C4 slightly reduces the basicity of N3, making N1 the statistically favored site for initial protonation.

Fragmentation Pathways (The Core Mechanism)

The fragmentation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol follows three distinct channels governed by internal energy distribution.

Pathway A: Dehydration (The Stabilized Cation)

Transition: m/z 179 → m/z 161 (Δ -18 Da) This is the most thermodynamically favorable low-energy pathway.

-

Mechanism: Proton transfer from the ring nitrogen to the hydroxyl group facilitates the elimination of water.

-

Driving Force: The resulting cation at the exocyclic methyl group is stabilized by the "amidine-like" resonance of the pyrimidine ring (N–C–N). Despite the electron-withdrawing –CF3, the immediate resonance from N1 and N3 stabilizes this fragment, often making it the Base Peak (100%) .

Pathway B: Formaldehyde Elimination

Transition: m/z 179 → m/z 149 (Δ -30 Da) A competitive rearrangement involving a four-membered transition state.

-

Mechanism: Hydride transfer from the hydroxymethyl group to the ring, followed by the expulsion of neutral formaldehyde (CH₂O).

-

Result: Formation of the protonated 4-(trifluoromethyl)pyrimidine species.

Pathway C: Fluorine-Specific Degradation

Transition: m/z 161 → m/z 141 (Δ -20 Da) High-energy collision-induced dissociation (CID) triggers the interaction between the –CF3 group and adjacent ring protons.

-

Mechanism: HF elimination. In ESI, this is often a secondary fragmentation event from the dehydrated ion.

-

Diagnostic Value: The loss of 20 Da (HF) is a hallmark of trifluoromethylated aromatics in MS/MS.

Visualization of Fragmentation Logic

The following diagram maps the precursor ion to its critical product ions.

Figure 1: ESI(+) Fragmentation tree for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol showing primary dehydration and secondary fluorinated losses.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this LC-MS/MS workflow. This protocol minimizes in-source fragmentation (ISF) while maximizing sensitivity.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of sample in Methanol (HPLC grade) . Avoid acetonitrile initially to prevent potential solvent-adduct confusion during method development.

-

Concentration: Dilute to 1 µg/mL (1 ppm) with 0.1% Formic Acid in Water/MeOH (50:50).

-

Validation Check: Inject a blank (solvent only) immediately before the sample to rule out carryover.

Step 2: MS Source Parameters (ESI+)

-

Capillary Voltage: 3.0 - 3.5 kV. (Avoid >4.0 kV to prevent discharge on the fluorinated moiety).

-

Cone Voltage: Start low (20V).

-

Why? Hydroxymethyl groups are labile. High cone voltage will cause In-Source Fragmentation (ISF) , showing m/z 161 as the parent instead of 179.

-

-

Source Temp: 120°C.

-

Desolvation Gas: 400 L/hr (Nitrogen).

Step 3: Data Acquisition & Validation

-

Full Scan (MS1): Scan m/z 50–300.

-

Success Criteria: Observe dominant peak at m/z 179 .

-

Failure Mode: If m/z 161 is dominant, lower the Cone Voltage.

-

-

Product Ion Scan (MS2): Select m/z 179 as precursor.

-

Collision Energy (CE) Ramp: 10 -> 40 eV.

-

Target: Observe the transition 179 -> 161 (Low CE) and 161 -> 141 (High CE).

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyrimidine Derivatives. National Institute of Standards and Technology. [Link]

- Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Establishes RDA and cross-ring cleavage rules for pyrimidines).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

In Vitro Evaluation of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol: A Technical Guide for Hit-to-Lead Optimization

Executive Summary

Compound: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol

Role: Pharmacophore Scaffold / Fragment

Key Attribute: Trifluoromethyl (

This guide outlines the technical workflow for evaluating (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (hereafter TFPM-2-MeOH ) as a chemical probe or drug scaffold. In modern medicinal chemistry, this moiety is prized for the electron-withdrawing nature of the

Part 1: Structural Integrity & Quality Control (Pre-Evaluation)

Before biological assays, the chemical integrity of the probe must be validated. The electron-deficient pyrimidine ring renders the hydroxymethyl group susceptible to specific degradation pathways.

Purity Assessment Protocol

Objective: Ensure >98% purity to prevent false positives in bioassays (pan-assay interference).

-

LC-MS Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV (254 nm) and ESI+ (Expected M+H: ~179.1 Da).

-

Note: The

group may cause ion suppression; ensure adequate equilibration.

-

-

NMR Validation:

-

1H NMR (DMSO-d6): Confirm the singlet/doublet for the

(approx. 4.6 ppm) and the OH proton. Disappearance of the OH coupling often signals oxidation to aldehyde. -

19F NMR: Crucial for quantifying the

integrity (approx. -63 ppm).

-

Part 2: Physicochemical Profiling (The Foundation)

The

Lipophilicity (LogD) & Solubility

The

Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

Preparation: Saturate PBS (pH 7.4) with TFPM-2-MeOH in excess solid.

-

Incubation: Shake for 24 hours at 25°C.

-

Filtration: 0.45 µm PVDF filter (low binding).

-

Quantification: HPLC-UV against a standard curve in DMSO.

Data Interpretation Table:

| Parameter | Expected Range | Implication for Drug Design |

| LogP | 1.2 – 1.8 | Moderate lipophilicity; good membrane permeability. |

| Solubility (pH 7.4) | > 100 µM | High solubility expected due to H-bond donor/acceptor balance. |

| pKa (Pyridine N) | < 2.0 |

Part 3: Metabolic Stability & ADME (The Critical Filter)

The Core Challenge: While the

Microsomal Stability Assay

Objective: Determine intrinsic clearance (

Workflow:

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Concentration: 1 µM test compound (to ensure first-order kinetics).

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (MRM mode).

Mechanistic Insight (Causality):

-

If rapid disappearance is observed with NADPH: P450-mediated oxidation is likely.

-

If rapid disappearance is observed without NADPH (in S9 fraction): Cytosolic ADH is the culprit. This is common for pyrimidine methanols.

Plasma Protein Binding (PPB)

Protocol: Rapid Equilibrium Dialysis (RED).

-

Membrane Cutoff: 8 kDa.

-

Duration: 4 hours at 37°C.

-

Significance:

moieties often increase albumin binding (>90%), reducing free fraction (

Part 4: Safety & Off-Target Toxicity[1]

Cytotoxicity Screening (CellTiter-Glo)

Avoid colorimetric assays (MTT) as pyrimidines can sometimes interfere with tetrazolium reduction. Use ATP-based luminescence.

-

Cell Lines: HepG2 (Liver toxicity proxy), HEK293 (General).

-

Dosing: 8-point dose-response (0.1 µM to 100 µM).

-

Threshold:

flags the scaffold as a "frequent hitter" or toxicophore.

hERG Inhibition (Cardiotoxicity)

Electron-deficient aromatic rings can pi-stack with the hERG channel pore.

-

Method: Automated Patch Clamp (e.g., QPatch).

-

Positive Control: E-4031.

-

Acceptance Criteria:

is desired for early fragments.

Part 5: Visualizing the Evaluation Workflow

The following diagram illustrates the decision logic for retaining or discarding the TFPM-2-MeOH scaffold based on experimental data.

Figure 1: Critical decision tree for the in vitro evaluation of TFPM-2-MeOH. The metabolic stability step is the primary bottleneck due to the alcohol moiety.

Part 6: Troubleshooting & Optimization

If the scaffold fails specific modules, use the following medicinal chemistry strategies:

| Failure Mode | Root Cause | Chemical Mitigation Strategy |

| Rapid Clearance | Oxidation of | 1. Gem-dimethylate the |

| Low Solubility | Introduce a solubilizing amine tail or replace | |

| hERG Inhibition | Reduce aromaticity (saturate the ring) or add polarity to the 4-position. |

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Trifluoromethyl)pyrimidin-2-yl)methanol. (Used for safety classification grounding). Link

-

PubChem. (2024).[2] Compound Summary: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. National Library of Medicine. Link

-

Paryzhak, S., et al. (2018).[3] Physicochemical properties of some pyrimidine derivatives. MedCrave. (Grounding for pyrimidine solubility behavior). Link

Sources

The Strategic Deployment of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique constellation of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a detailed exploration of a key building block that leverages these advantages: (4-(Trifluoromethyl)pyrimidin-2-yl)methanol. As a versatile scaffold, this compound presents a confluence of desirable features: a metabolically robust trifluoromethyl group, a hydrogen-bonding pyrimidine core, and a reactive hydroxymethyl handle for diverse synthetic elaborations.

Physicochemical Properties and Structural Attributes

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol, identified by its CAS number 1240594-67-5, is a crystalline solid at room temperature.[1] Its chemical structure marries the electron-withdrawing nature of the trifluoromethyl group with the aromatic pyrimidine ring system, influencing the molecule's overall electronic and steric properties.

| Property | Value | Source |

| CAS Number | 1240594-67-5 | J&K Scientific[2] |

| Molecular Formula | C₆H₅F₃N₂O | porphyrin-systems[1] |

| Molecular Weight | 178.11 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 201.9±40.0 °C at 760 mmHg | porphyrin-systems[1] |

The trifluoromethyl group significantly impacts the lipophilicity and metabolic stability of molecules.[3] Its presence can enhance membrane permeability and protect adjacent chemical bonds from enzymatic degradation, thereby improving a drug candidate's bioavailability and half-life. The pyrimidine core, a common motif in biologically active compounds, offers multiple points for hydrogen bonding interactions with protein targets.

Synthesis and Availability

While specific, detailed synthetic procedures for (4-(Trifluoromethyl)pyrimidin-2-yl)methanol are not extensively documented in publicly available literature, its commercial availability from several chemical suppliers indicates that scalable synthetic routes have been developed. The general synthesis of trifluoromethylated pyrimidines often involves the condensation of a trifluoromethyl-containing building block, such as a trifluoro-β-diketone, with a suitable amidine or urea derivative.

A plausible synthetic pathway could involve the reduction of a corresponding carboxylic acid or ester derivative, such as 2-carboxy-4-(trifluoromethyl)pyrimidine. This precursor could potentially be synthesized through a cyclocondensation reaction.

Caption: A potential synthetic route to the target molecule.

Reactivity and Application as a Building Block

The chemical utility of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol lies in the reactivity of its primary alcohol functionality. This hydroxyl group serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Key Reactions of the Hydroxymethyl Group

The hydroxymethyl group can readily undergo several key reactions, making it a valuable connection point in multi-step syntheses.

Caption: Reactivity of the hydroxymethyl group.

Experimental Protocol: Oxidation to the Aldehyde

A common and mild oxidation protocol to convert the primary alcohol to the corresponding aldehyde, (4-(trifluoromethyl)pyrimidin-2-yl)carbaldehyde, would involve the use of Dess-Martin periodinane (DMP).

-

Dissolution: Dissolve (4-(Trifluoromethyl)pyrimidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Stir the biphasic mixture vigorously for 15-30 minutes, then separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel.

This resulting aldehyde is a valuable intermediate for subsequent reactions such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

Incorporation into Bioactive Scaffolds

The true value of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is realized in its application as a building block for the synthesis of complex molecules with potential therapeutic applications. While specific examples citing this exact molecule in the synthesis of named drug candidates are not prevalent in the readily accessible literature, its structural motifs are found in a variety of kinase inhibitors and other targeted therapies.[4][5]

The general strategy involves using the hydroxymethyl group, or a derivative thereof, to connect the trifluoromethylpyrimidine core to other pharmacophoric fragments.

Caption: Workflow for utilizing the building block.

For instance, after conversion to the corresponding mesylate or tosylate, the 2-(halomethyl)-4-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution with a variety of nucleophiles, such as phenols, anilines, or thiols, to introduce diverse functionalities.

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group is a bioisostere for several other chemical groups, including the methyl and chloro groups, but with distinct electronic properties.[3] Its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions and improving oral bioavailability. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cellular membranes.[3]

Conclusion

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is a valuable and versatile building block for medicinal chemists. Its trifluoromethyl-substituted pyrimidine core offers a pre-packaged combination of metabolic stability and hydrogen bonding capability. The readily functionalizable hydroxymethyl group provides a convenient anchor point for the construction of more complex and diverse chemical libraries. As the demand for novel therapeutics with improved pharmacological properties continues to grow, the strategic use of well-designed building blocks like (4-(Trifluoromethyl)pyrimidin-2-yl)methanol will undoubtedly play a crucial role in the successful development of the next generation of medicines.

References

-

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol. Porphyrin Systems. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF. ResearchGate. [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC. [Link]

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]

-

4-Trifluoromethyl-Pyridine-2-Methanol. Pipzine Chemicals. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]

-

[4-(Trifluoromethyl)pyrimidin-2-yl]methanol | 1240594-67-5. J&K Scientific. [Link]

-

[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol | C6H10F3NO | CID 71757869. PubChem. [Link]

-

Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PMC. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971. PubChem. [Link]

-

Uio-67-5-Fu as A Drug Delivery Platform for 5-Fu. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. (4-(Trifluoromethyl)pyrimidin-2-yl)methanol – porphyrin-systems [porphyrin-systems.com]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect: Strategic Implementation of Trifluoromethyl Groups in Pyrimidine Scaffolds

Executive Summary

The incorporation of trifluoromethyl (

Physicochemical Modulation: The "Magic Methyl" Fallacy

While often termed a bioisostere of the methyl group (

The Physicochemical Triad

The bioactivity of

-

Electronic Withdrawal (-I Effect): Fluorine is the most electronegative element.[1] A

group at the C5 position of a pyrimidine ring significantly pulls electron density from the aromatic system. This lowers the -

Lipophilicity (

): The -

Steric Bulk: The Van der Waals volume of a

group (

Data Comparison: Methyl vs. Trifluoromethyl[1][2][3][4][5]

| Property | Methyl Group ( | Trifluoromethyl Group ( | Impact on Pyrimidine Bioactivity |

| Hansch | 0.56 | 1.04 | Enhances membrane permeability and blood-brain barrier penetration.[1] |

| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Deactivates ring to oxidation; increases acidity of ring protons.[1] |

| Metabolic Stability | Labile (Oxidation to | Robust (C-F bond ~116 kcal/mol) | Blocks CYP450-mediated metabolic clearance.[1] |

| Steric Volume | ~24 | ~43 | Increases shape complementarity in large hydrophobic pockets.[1] |

Visualization: Physicochemical Impact Pathways[1]

Caption: Causal pathways linking trifluoromethyl substitution to key bioactivity outcomes in pyrimidines.[1]

Synthetic Protocols: Installing the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Group[6][7]

Reliable synthesis is the bedrock of medicinal chemistry. Below are two distinct, self-validating protocols for accessing trifluoromethylated pyrimidines: De Novo Cyclization (for scaffold construction) and Radical Functionalization (for late-stage modification).[1]

Protocol A: De Novo Synthesis via Cyclocondensation

Application: Creating the pyrimidine ring with the

Reagents:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl trifluoroacetoacetate)[1]

-

Amidine or Urea derivative (e.g., Acetamidine HCl)

-

Base: Sodium Ethoxide (NaOEt)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask under

, dissolve Sodium metal (1.2 eq) in anhydrous EtOH to generate fresh NaOEt. -

Addition: Add the Amidine HCl (1.0 eq) to the base solution. Stir for 15 minutes to liberate the free base.

-

Condensation: Dropwise add Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) over 20 minutes. Control Point: Exotherm may occur; maintain temp < 40°C.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The reaction is complete when the starting keto-ester spot disappears.[1]

-

Workup: Cool to RT. Acidify with 1N HCl to pH ~4 to precipitate the hydroxypyrimidine tautomer. Filter the solid, wash with cold water, and dry.

Protocol B: Late-Stage Radical Trifluoromethylation (Minisci-Type)

Application: Direct C-H trifluoromethylation of electron-deficient heteroarentes (pyrimidines) using the Langlois Reagent.[1] This is a metal-free, scalable approach.[1]

Reagents:

-

Radical Source: Sodium Trifluoromethanesulfinate (

, Langlois Reagent) - 3.0 eq[1] -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.)[1] - 5.0 eq[1]

-

Solvent: DCM/Water biphasic system (1:1) or DMSO

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrimidine substrate (1 mmol) and

(3 mmol) in DCM/Water (1:1, 10 mL). -

Initiation: Cool to 0°C. Add TBHP (5 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature and stir vigorously for 12–24 hours. Mechanism Note: The TBHP generates a radical from the sulfinate, which attacks the electron-deficient pyrimidine ring.

-

Validation: Check LC-MS for the mass shift of +68 Da (M +

- H). -

Workup: Extract with DCM (3x). Wash organics with saturated

and brine.[1] Dry over -

Purification: Flash chromatography is usually required to separate regioisomers, though C4/C6 substitution is favored.[1]

Visualization: Minisci Reaction Workflow

Caption: Workflow for metal-free radical trifluoromethylation of pyrimidines using Langlois reagent.

Case Study: Trifluridine & TAS-102

Compound: Trifluridine (

Mechanism of Action (MoA)

Trifluridine exemplifies the dual-action capability of

-

Inhibition of Thymidylate Synthase (TS):

-

The enzyme TS normally converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by transferring a methyl group to the C5 position.

-

In Trifluridine, the C5 position is occupied by

.[1] The enzyme binds FTD-monophosphate (F3dTMP) covalently but cannot complete the methylation reaction because the C-F bond is stable and cannot be abstracted like a C-H bond. This creates a "dead-end" complex, inhibiting the enzyme.[1]

-

-

DNA Incorporation:

The Metabolic Challenge (The Role of Tipiracil)

Despite its potency, Trifluridine has a short half-life (~12 mins) in plasma when given alone because it is rapidly catabolized by Thymidine Phosphorylase (TP) . TP cleaves the pyrimidine base from the sugar.

-

Solution: TAS-102 (Lonsurf) combines Trifluridine with Tipiracil (a potent TP inhibitor) in a 1:0.5 molar ratio.[1]

-

Effect: Tipiracil maintains effective blood concentrations of Trifluridine, allowing it to be used systemically for colorectal cancer.

Visualization: Trifluridine MoA & Metabolism[1][10]

Caption: Dual mechanism of Trifluridine and the protective role of Tipiracil against metabolic degradation.[1]

References

-

Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Lenz, H. J., Stintzing, S., & Loupakis, F. (2015).[1] TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews. [Link]

-

Ji, Y., et al. (2011).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

-

Temmink, O. H., et al. (2007).[1] Trifluorothymidine resistance is associated with decreased thymidine kinase and equilibrative nucleoside transporter expression or increased secretory phospholipase A2.[1] Molecular Cancer Therapeutics. [Link]

Sources

- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]